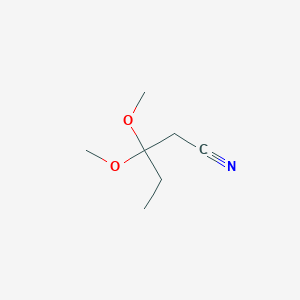

3,3-Dimethoxypentanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

650604-11-8 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3,3-dimethoxypentanenitrile |

InChI |

InChI=1S/C7H13NO2/c1-4-7(9-2,10-3)5-6-8/h4-5H2,1-3H3 |

InChI Key |

NHKVMEDLIYJMDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC#N)(OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3,3 Dimethoxypentanenitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile group in 3,3-Dimethoxypentanenitrile features a carbon-nitrogen triple bond. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent electrophilicity is the basis for many of the characteristic reactions of nitriles.

Hydrolysis: Aliphatic nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. libretexts.orglibretexts.orgcdnsciencepub.com The reaction proceeds through an amide intermediate. For this compound, acidic hydrolysis would yield 3,3-dimethoxypentanoic acid. The mechanism under acidic conditions involves protonation of the nitrile nitrogen to increase the electrophilicity of the carbon, followed by the attack of water. libretexts.orglibretexts.org

Reduction: The nitrile group is readily reduced to a primary amine. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄). libretexts.org In this reaction, a hydride nucleophile attacks the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Subsequent workup with water yields the corresponding primary amine. The reduction of this compound with LiAlH₄ would produce 3,3-dimethoxypentan-1-amine.

| Reaction Type | Reagents | Product from this compound |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3,3-dimethoxypentanoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 3,3-dimethoxypentan-1-amine |

While specific intramolecular cyclization reactions for this compound are not documented, the nitrile group is known to participate in various cyclization reactions. For instance, nitrile N-oxides, which can be generated from precursor nitroalkanes, are highly reactive 1,3-dipoles that undergo catalyst-free [2+3] cycloaddition reactions with alkenes and alkynes to form nitrogen-containing heterocycles. oup.com The potential for this compound to be converted into a reactive intermediate for cycloadditions would depend on the specific synthetic strategies employed.

Metal catalysts can mediate a variety of transformations of nitriles. For example, Grignard reagents, which are organomagnesium compounds, can add to the nitrile group to form an imine salt intermediate. This intermediate can then be hydrolyzed to yield a ketone. libretexts.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, would be expected to yield 4,4-dimethoxyhexan-2-one.

| Reactant | Reagents | Intermediate | Final Product |

| This compound | 1. CH₃MgBr 2. H₃O⁺ | Imine salt | 4,4-dimethoxyhexan-2-one |

Transformations Involving the Dimethoxy Acetal (B89532) Moiety

The 3,3-dimethoxy functionality in this compound is an acetal, or more specifically, a ketal, as it is derived from a ketone. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of aqueous acid. masterorganicchemistry.comchemistrysteps.com

The primary reaction of the dimethoxy acetal group is acid-catalyzed hydrolysis to regenerate the parent carbonyl compound. masterorganicchemistry.comchemistrysteps.com Treatment of this compound with aqueous acid (e.g., dilute HCl or H₂SO₄) would cleave the two ether linkages, yielding 3-oxopentanenitrile (B1588766) and two equivalents of methanol. chemistrysteps.comlibretexts.org This reaction is reversible, and the formation of the acetal from the ketone is typically driven by the removal of water. wikipedia.org Conversely, hydrolysis is favored by the presence of excess water. chemistrysteps.com

The mechanism involves protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, forming a resonance-stabilized oxonium ion. This ion is then attacked by water, and subsequent deprotonation leads to a hemiacetal. A similar sequence of protonation, elimination of the second methanol molecule, and deprotonation yields the final ketone product. chemistrysteps.comlibretexts.org

| Starting Material | Reagents | Products |

| This compound | H₃O⁺, H₂O | 3-Oxopentanenitrile, Methanol (2 eq.) |

Transacetalization is a process where an existing acetal is converted into a new acetal by reacting it with a different alcohol in the presence of an acid catalyst. This reaction is an equilibrium process. For this compound, reaction with a diol, such as ethylene glycol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal. The formation of a five-membered cyclic acetal is often thermodynamically favored.

Reactivity in the Presence of Various Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is centered on the distinct properties of the nitrile and ketal moieties.

Nucleophilic Attack at the Nitrile Carbon:

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This allows for nucleophilic addition across the carbon-nitrogen triple bond. libretexts.orglibretexts.org Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can attack the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. chemistrysteps.com Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through successive hydride additions. libretexts.orgopenstax.org

The general mechanism for nucleophilic addition to a nitrile is as follows:

Nucleophilic attack on the electrophilic carbon of the nitrile group. libretexts.org

Formation of an intermediate imine anion. libretexts.org

Protonation of the imine anion during aqueous workup to yield an imine.

Further reaction (e.g., hydrolysis to a ketone or reduction to an amine) depending on the nucleophile and reaction conditions. libretexts.org

Table 1: Predicted Reactions of this compound with Various Nucleophiles

| Nucleophile | Reagent Example | Predicted Product after Hydrolysis |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | 3,3-Dimethoxy-4-heptanone |

| Organolithium | Methyllithium (CH₃Li) | 3,3-Dimethoxy-2-hexanone |

| Hydride | Lithium aluminum hydride (LiAlH₄) | 3,3-Dimethoxypentylamine |

| Hydroxide (hydrolysis) | Sodium hydroxide (NaOH) | 3,3-Dimethoxypentanamide, then 3,3-Dimethoxypentanoic acid |

Reactivity with Electrophiles:

The nitrile nitrogen possesses a lone pair of electrons, making it weakly basic and capable of reacting with strong electrophiles. Protonation of the nitrile nitrogen by a strong acid increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles, such as water, in acid-catalyzed hydrolysis to form a carboxylic acid. libretexts.org

The ketal group is generally unreactive towards nucleophiles and bases. However, under acidic conditions, the oxygen atoms of the methoxy groups can be protonated, leading to the elimination of methanol and the formation of an oxonium ion. This ultimately results in the hydrolysis of the ketal to a ketone, 3-oxopentanenitrile. This ketone can then undergo further reactions. chemistrysteps.comlibretexts.org

Intermolecular and Intramolecular Rearrangement Reactions

Rearrangement reactions of this compound are most likely to occur following the generation of a reactive intermediate, such as a carbocation.

Carbocation Rearrangements

A carbocation can be generated at the C3 position of the pentanenitrile chain through the acid-catalyzed hydrolysis of the ketal group, followed by protonation of the resulting ketone and loss of water (if the ketone were to be reduced to an alcohol first). Once formed, this secondary carbocation could potentially undergo rearrangement to a more stable carbocation. libretexts.org

Carbocation rearrangements typically proceed via 1,2-hydride or 1,2-alkyl shifts. libretexts.org In the case of the hypothetical 3-pentanenitrile carbocation, a 1,2-hydride shift from the adjacent C2 or C4 position would result in an isomeric secondary carbocation, offering no significant stability advantage. However, if the carbon skeleton were more substituted in a related molecule, alkyl shifts could lead to the formation of a more stable tertiary carbocation. masterorganicchemistry.com

Table 2: Potential Carbocation Rearrangements in a Derivative of this compound

| Starting Compound Derivative (Hypothetical) | Initial Carbocation | Type of Shift | Rearranged Carbocation |

| 2,2-Dimethyl-3,3-dimethoxypentanenitrile | Secondary at C3 | 1,2-Methyl shift | Tertiary at C2 |

Sigmatropic Rearrangements in Related Systems

Sigmatropic rearrangements are concerted pericyclic reactions that involve the migration of a sigma-bond across a pi-system. wikipedia.org For a sigmatropic rearrangement to occur, the molecule must typically contain unsaturation. This compound is a saturated molecule and therefore would not undergo sigmatropic rearrangements in its ground state.

However, if this compound were to be chemically modified to introduce unsaturation, for instance, to an α,β-unsaturated nitrile, then libretexts.orglibretexts.org-sigmatropic rearrangements could become possible. bohrium.com The Claisen rearrangement, a well-known libretexts.orglibretexts.org-sigmatropic rearrangement, involves an allyl vinyl ether, which rearranges to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Aza-Claisen rearrangements are analogous aza-variants. While not directly applicable to the parent compound, this highlights a potential reaction pathway for unsaturated derivatives.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. As a saturated molecule, this compound is not expected to directly participate in cycloaddition reactions.

[3+2] Cycloaddition Pathways

[3+2] cycloaddition reactions involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. acs.org These reactions are highly valuable in the synthesis of heterocyclic compounds. For a molecule to act as a dipolarophile, it typically needs to contain a double or triple bond.

While this compound itself cannot act as a dipolarophile, its unsaturated analogue, an α,β-unsaturated nitrile, could readily participate in such reactions. fiveable.mescielo.org.mx For example, the reaction of an α,β-unsaturated nitrile with a nitrile oxide (a 1,3-dipole) would be expected to yield an isoxazole derivative. acs.org

Role of this compound as a Dipolarophile or Dipole Precursor

As established, this compound cannot function as a dipolarophile due to the absence of a π-system available for cycloaddition. Furthermore, there is no clear pathway for it to act as a precursor to a 1,3-dipole under typical reaction conditions. The generation of common 1,3-dipoles like azides, nitrile oxides, or nitrones would require significant chemical transformation of the existing functional groups.

No Published Research Found on Stereoselective Transformations of this compound

The investigation sought to provide a thorough and informative article structured around the chemical reactivity and chiral synthesis of this compound. The intended focus was on its behavior in stereoselective reactions, which are crucial in modern synthetic chemistry for the creation of specific stereoisomers of chiral molecules. This is of particular importance in fields such as pharmaceutical development, where the three-dimensional structure of a molecule can determine its biological activity.

The planned article was to be divided into two main subsections:

Stereoselective Transformations and Chiral Synthesis

Enantioselective Catalysis:This subsection was intended to cover the use of chiral catalysts to selectively produce one of two enantiomers. Enantiomers are non-superimposable mirror images of each other, and often, only one enantiomer of a chiral drug is therapeutically active.

However, the extensive search for relevant data, including detailed research findings and data suitable for interactive tables, yielded no results for this compound itself or for closely related 3,3-dialkoxyalkanenitriles that could serve as a reasonable proxy. The scientific community has not, to date, published any studies that fit the specific scope of this inquiry.

Therefore, it is not possible to generate the requested article on the "" with a focus on "Stereoselective Transformations and Chiral Synthesis" due to the absence of foundational research on this particular compound.

Applications of 3,3 Dimethoxypentanenitrile As a Synthetic Building Block

Precursors to Architecturally Complex Organic Scaffolds

The bifunctional nature of 3,3-Dimethoxypentanenitrile would theoretically allow for its use in the construction of a variety of complex organic molecules.

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. While no specific examples utilizing this compound have been found, a related compound, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, has been reported to react with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. This suggests a potential pathway where, after suitable modification, a derivative of this compound could serve as a precursor to pyrimidines. For instance, deprotection of the ketal to reveal the β-ketonitrile, followed by reaction with an amidine, is a plausible, though undocumented, route to pyrimidine derivatives.

Construction of Heterocyclic Systems

Beyond pyrimidines, the reactive functionalities in this compound could, in principle, be utilized to construct other heterocyclic systems. For example, the nitrile group is a common precursor for the synthesis of various nitrogen-containing heterocycles.

Formation of Carbocyclic and Acyclic Structures

The carbon skeleton of this compound could potentially be elaborated to form various carbocyclic and acyclic structures. However, specific examples of such transformations are not documented in the reviewed literature.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product. The efficiency of MCRs makes them highly attractive for the rapid generation of molecular diversity.

Design of Novel MCRs Incorporating this compound

Theoretically, this compound could be incorporated into the design of novel MCRs. For instance, the nitrile group could participate in reactions such as the Strecker synthesis of α-amino acids or other transformations where a cyanide source is required. After deprotection, the ketone functionality could undergo reactions like the Biginelli or Hantzsch reactions. However, there is no specific mention of this compound in the design of MCRs in the available literature.

Efficiency and Selectivity in MCR Formations

The efficiency and selectivity of any potential MCR involving this compound would depend on the specific reaction conditions and the other components involved. Without experimental data, any discussion on this topic would be purely speculative.

Strategic Use in Fragment Coupling and Convergent Synthesis

In the realm of fragment coupling and convergent synthesis, building blocks that offer latent reactivity and stability under various reaction conditions are highly valuable. This compound, with its protected carbonyl group, can be envisioned as a useful component in such strategies. The ketal protecting group ensures that the carbonyl functionality remains inert during initial coupling reactions, preventing unwanted side reactions.

A convergent synthesis approach involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the later stages. The stability of the dimethoxy ketal in this compound would allow for the nitrile group or other parts of a fragment containing this moiety to undergo various transformations, such as nucleophilic additions or reductions, without affecting the masked carbonyl. Subsequently, the ketal can be deprotected under acidic conditions to reveal the ketone, which can then participate in further bond-forming reactions to complete the synthesis of the target molecule.

For instance, a fragment containing the this compound core could be elaborated and then coupled with another complex fragment. The nitrile group itself can be transformed into various other functional groups, including amines, carboxylic acids, or ketones, providing flexibility in the coupling strategy.

Table 1: Potential Reactions in Fragment Coupling Strategies

| Reaction Type | Functional Group Transformation | Potential Coupling Partner |

| Nucleophilic addition to nitrile | Nitrile to amine (via reduction) | Aldehyde or ketone (reductive amination) |

| Grignard reaction with nitrile | Nitrile to ketone | Organomagnesium halide |

| Hydrolysis of nitrile | Nitrile to carboxylic acid | Amine (amide bond formation) |

| Ketal deprotection | Dimethyl ketal to ketone | Ylide (Wittig reaction) |

Development of Novel Synthetic Routes in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to construct a complex, often biologically active, molecule from simpler starting materials. The development of novel synthetic routes often relies on the strategic use of multifunctional building blocks. This compound possesses two key functional groups that can be manipulated selectively, making it an attractive starting point for the synthesis of various target molecules.

The nitrile group can serve as a linchpin for the construction of nitrogen-containing heterocycles or as a precursor for a variety of functional groups. The protected ketone allows for the introduction of carbon-carbon bonds or other functionalities at a later stage of the synthesis. This differential reactivity is crucial in multi-step syntheses where chemoselectivity is paramount.

For example, in the synthesis of a complex natural product, the nitrile of this compound could be reduced to an amine, which could then participate in an intramolecular cyclization. The ketal would remain intact during these transformations and could be deprotected at a later stage to allow for further modification of that part of the molecule. This stepwise unmasking of reactivity is a cornerstone of modern synthetic strategy.

Table 2: Hypothetical Application in a Target-Oriented Synthesis

| Synthetic Step | Transformation | Reagents and Conditions |

| 1. Elaboration of the carbon chain | Alkylation at the alpha-carbon | LDA, Alkyl halide |

| 2. Reduction of the nitrile | Conversion to a primary amine | LiAlH4 or H2/Raney Ni |

| 3. Intramolecular cyclization | Formation of a heterocyclic ring | Heat or acid/base catalyst |

| 4. Deprotection of the ketone | Unmasking the carbonyl group | Aqueous acid (e.g., HCl) |

| 5. Further functionalization | Elaboration of the ketone | Grignard reagent, Wittig reagent, etc. |

While direct examples are scarce, the inherent chemical properties of this compound make it a promising, albeit currently underutilized, building block for the development of innovative and efficient synthetic routes in the pursuit of complex molecular targets.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies of the chemical compound this compound. Despite the existence of extensive computational research on various nitrile-containing molecules, specific investigations into the electronic structure, molecular orbital analysis, and reaction mechanisms of this particular compound appear to be absent from published academic and research databases.

Computational chemistry has become an indispensable tool in modern chemical research, providing profound insights into molecular properties and reactivity. Techniques such as Density Functional Theory (DFT), analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, and Molecular Electrostatic Potential (MEP) mapping are routinely employed to understand the intricacies of chemical structures and their behavior. nih.govchemrxiv.orgacs.orglibretexts.orglibretexts.org Furthermore, computational modeling is pivotal in elucidating complex reaction mechanisms, including the characterization of transition states and the mapping of Intrinsic Reaction Coordinate (IRC) pathways. acs.orgcambridge.orgrsc.orgworldscientific.comorganicchemistrytutor.com

However, the application of these powerful theoretical methods to this compound has not been documented in the accessible scientific literature. Consequently, detailed research findings, data tables, and specific analyses pertaining to its electronic and reactive properties are not available. This includes the absence of DFT calculations to determine its optimized geometry and electronic energies, analyses of its frontier molecular orbitals to predict its chemical reactivity and kinetic stability, and MEP maps to visualize its electrostatic potential and identify sites susceptible to electrophilic or nucleophilic attack. nih.govebsco.comresearchgate.netyoutube.comwikipedia.org

Similarly, there is no available research on the computational elucidation of reaction mechanisms involving this compound. This means that there are no published studies on the characterization of transition states, the calculation of activation barriers for its potential reactions, or the tracing of IRC pathways to confirm the connection between transition states and the corresponding reactants and products. consensus.appdata.govmpg.descm.comnih.gov

The absence of such fundamental computational studies on this compound highlights a niche for future research. Such investigations would be invaluable for a complete understanding of its chemical properties and potential applications. The broader field of computational nitrile chemistry continues to be an active area of research, with numerous studies on related compounds contributing to a deeper understanding of this important functional group. researchgate.netnist.govfaccts.deiastate.edumissouri.edulibretexts.orgacs.orgnih.govresearchgate.netacs.org However, each molecule possesses a unique electronic and structural profile, underscoring the need for specific computational analysis.

Theoretical and Computational Chemistry Studies of 3,3 Dimethoxypentanenitrile

Reaction Mechanism Elucidation via Computational Modeling

Solvent Models in Mechanistic Predictions

Conformational Analysis and Energy Minimization

A comprehensive conformational analysis and energy minimization study for 3,3-Dimethoxypentanenitrile is not described in the existing body of scientific research. Such studies are crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties.

Identification of Stable Conformers

There are no published research findings that identify the stable conformers of this compound. The identification of low-energy conformers is a fundamental step in computational chemistry to predict the most likely shapes a molecule will adopt.

Impact of Conformation on Reactivity

Due to the absence of studies on the stable conformers of this compound, there is no information available regarding how its different conformations might affect its chemical reactivity. The spatial arrangement of atoms in a molecule can significantly influence its interaction with other reagents.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

No theoretical studies predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound for the purpose of structural elucidation have been found in the scientific literature. Consequently, no comparison between predicted and experimental spectroscopic data can be provided.

Molecular Dynamics Simulations to Understand Dynamic Behavior

There is no evidence of molecular dynamics simulations having been performed for this compound. These simulations provide valuable insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Advanced Spectroscopic Elucidation and Analytical Methodologies for 3,3 Dimethoxypentanenitrile

Mass Spectrometry (MS) for Structural Information beyond Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a molecule's elemental formula, as the exact mass of a molecule (monoisotopic mass) is unique to its specific atomic composition. missouri.edu The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). researchgate.net

For 3,3-Dimethoxypentanenitrile (C₇H₁₃NO₂), HRMS can confirm the elemental formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the theoretically calculated exact mass.

Table 4: Exact Mass Calculation for this compound

| Atom | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 7 | 12.000000 | 84.000000 |

| ¹H | 13 | 1.007825 | 13.101725 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| ¹⁶O | 2 | 15.994915 | 31.989830 |

| Calculated Exact Mass of Neutral Molecule [M] | 143.094629 | ||

| Calculated Exact Mass of Protonated Molecule [M+H]⁺ | 144.102454 |

An experimental HRMS measurement yielding an m/z value within a narrow tolerance (typically <5 ppm) of 144.1025 would provide strong evidence for the elemental formula C₇H₁₄NO₂⁺.

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. ncsu.edu The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the arrangement of its functional groups. researchgate.netlibretexts.org

In an MS/MS experiment, the [M+H]⁺ ion of this compound (m/z 144.1) would be isolated and subjected to collision-induced dissociation (CID). Plausible fragmentation pathways would include alpha-cleavage (cleavage of bonds adjacent to functional groups) and the loss of stable neutral molecules.

Table 5: Predicted Key Fragmentations for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Lost Fragment |

|---|---|---|---|

| 144.1 | -CH₃OH | 112.1 | Methanol |

| 144.1 | -CH₃O• | 113.1 | Methoxy (B1213986) radical |

| 144.1 | -C₂H₅• | 115.1 | Ethyl radical |

| 112.1 | -CH₃OH | 80.1 | Methanol |

Analysis of these fragmentation pathways helps to piece together the molecular structure, confirming the presence of the two methoxy groups and the ethyl substituent on the central quaternary carbon.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. msu.edu Specific functional groups exhibit characteristic absorption or scattering frequencies, making these techniques ideal for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction. researchgate.net

For this compound, the most characteristic vibrations would be the C≡N stretch of the nitrile group and the C-O stretches of the two ether linkages.

Infrared (IR) Spectroscopy: The C≡N stretching vibration in aliphatic nitriles typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. libretexts.org The C-O stretching of the methoxy groups would be expected to produce a strong band in the 1150-1085 cm⁻¹ region.

Raman Spectroscopy: While the C-O stretch is often weak in Raman spectra, the C≡N stretch is typically a strong and sharp band, making it easily identifiable. s-a-s.org

These techniques are particularly useful for real-time reaction monitoring. For example, in a synthesis of this compound from a corresponding halide and a cyanide salt, one could monitor the reaction progress by observing the disappearance of a reactant peak and the simultaneous appearance and growth of the sharp C≡N stretching band around 2250 cm⁻¹. orgsyn.orgrsc.org This allows for the determination of reaction kinetics and endpoints without the need for sample workup. researchgate.net

Table 6: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850-3000 | 2850-3000 | Medium-Strong |

| C≡N Stretch | Nitrile | 2260-2240 | 2260-2240 | Medium (IR), Strong (Raman) |

| C-H Bend | -CH₃, -CH₂- | 1350-1470 | 1350-1470 | Medium |

| C-O Stretch | Methoxy Ether | 1085-1150 | 1085-1150 | Strong (IR), Weak (Raman) |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical method. jfda-online.comksu.edu.sa For this compound, which may exhibit low volatility or lack strong chromophores for certain detection techniques, derivatization can significantly improve its analytical characteristics. libretexts.org The primary goals of derivatization are to increase volatility for gas chromatography (GC), enhance detector response, and improve chromatographic separation. jfda-online.comksu.edu.sa

The nitrile functional group (–C≡N) is versatile and can be transformed into various other functional groups, making it a prime target for derivatization. researchgate.net Common strategies for derivatizing nitriles include hydrolysis, reduction, and reactions that target the triple bond.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. wikipedia.org This carboxylic acid can then be esterified with a variety of reagents to introduce a fluorescent or UV-active moiety, thereby enhancing detectability in HPLC. thermofisher.com

Reduction to Amines: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.org The resulting amine can be derivatized with reagents such as dansyl chloride to produce highly fluorescent derivatives suitable for sensitive detection.

Silylation for GC Analysis: For GC analysis, derivatization is often necessary for compounds with low volatility or active hydrogens. libretexts.org While the nitrile group itself is not typically silylated, if other functional groups like hydroxyls are present in impurities or related compounds, silylation can improve their thermal stability and volatility. libretexts.orgyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.

Table 1: Potential Derivatization Strategies for the Nitrile Functional Group

| Derivatization Strategy | Resulting Functional Group | Example Derivatization Reagent | Benefit for Analysis |

|---|---|---|---|

| Hydrolysis & Esterification | Carboxylic Acid / Ester | Fluorescent diazoalkanes (e.g., 9-anthryldiazomethane) | Enhanced UV or fluorescence detection in HPLC thermofisher.com |

| Reduction & Amination | Primary Amine | Dansyl chloride | Increased fluorescence for sensitive detection |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing trace amounts of compounds in complex biological and environmental matrices. nih.govnih.gov Derivatization can be employed to enhance the performance of LC-MS/MS analysis for this compound in several ways:

Improved Ionization Efficiency: The nitrile group can undergo reduction to an amine in the electrospray ionization (ESI) source, which can complicate analysis. researchgate.net Derivatizing the nitrile to a more stable and readily ionizable group can lead to more consistent and enhanced signal intensity.

Enhanced Chromatographic Separation: For polar analytes that are poorly retained on traditional reversed-phase columns, derivatization can increase their hydrophobicity, leading to better retention and separation from matrix interferences. libretexts.org

Increased Specificity: Derivatization introduces a specific chemical tag, and the fragmentation of this tag in the mass spectrometer can provide a unique and highly specific transition for selected reaction monitoring (SRM), improving the signal-to-noise ratio in complex samples.

Table 2: Hypothetical LC-MS/MS Parameters for a Derivatized Nitrile

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M+H]+ of the derivatized analyte |

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for determining its purity.

HPLC is a robust technique for the analysis of a wide range of organic compounds. For a moderately polar compound like this compound, several HPLC modes can be considered.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode and would likely be the first choice. A C18 or a more polar-endcapped C18 column could be used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. waters.comsepscience.com For highly polar compounds that are poorly retained, specialized aqueous C18 columns or hydrophilic interaction liquid chromatography (HILIC) may be necessary. fishersci.comhplc.euchromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds, using a polar stationary phase and a mobile phase with a high concentration of organic solvent. waters.com

Detection: Due to the lack of a strong chromophore in this compound, detection can be challenging. Universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both high sensitivity and selectivity.

Table 3: Example HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Aqueous C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | 10% B to 90% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or CAD |

GC is well-suited for the analysis of volatile and thermally stable compounds. ksu.edu.sa Aliphatic nitriles are generally amenable to GC analysis. oup.com

Stationary Phase: A mid-polarity column, such as one containing a phenyl or cyanopropyl functionalized stationary phase, would be a good starting point to achieve separation based on polarity differences.

Injection: A split/splitless injector is commonly used. The injector temperature should be optimized to ensure complete vaporization without causing thermal degradation of the analyte.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For identification and confirmation, a Mass Spectrometer (MS) is the detector of choice.

Derivatization: If the compound or potential impurities have active hydrogens (e.g., hydroxyl or amine groups), derivatization with a silylating agent may be necessary to improve peak shape and thermal stability. libretexts.orgresearchgate.net

Table 4: Representative Gas Chromatography Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways

Currently, documented synthetic routes to 3,3-Dimethoxypentanenitrile are scarce. Future research will undoubtedly focus on developing efficient and scalable methods for its preparation. Investigations could draw inspiration from established methodologies for the synthesis of related α,α-dialkoxy nitriles. Potential strategies might include:

Oxidative Cyanation: Direct oxidative cyanation of a suitable precursor, such as 3-pentanone, in the presence of methanol. This approach would offer a direct and atom-economical route.

Pinner Reaction Variants: Exploration of modified Pinner reaction conditions using 3,3-dimethoxypentanimidate as a key intermediate.

Electrochemical Methods: Development of electrochemical approaches for the vicinal difunctionalization of unsaturated precursors.

A comparative analysis of potential starting materials and their respective synthetic transformations is crucial for identifying the most promising and sustainable pathways.

| Starting Material | Potential Reaction Type | Key Reagents/Conditions | Expected Advantages |

| 3-Pentanone | Oxidative Cyanation | TMSCN, Methanol, Oxidant | Atom economy, directness |

| Pent-2-enenitrile | Michael Addition/Acetalization | Sodium Methoxide, then Acid Catalyst | Control over stereochemistry |

| 3,3-Dichloropentanenitrile | Nucleophilic Substitution | Sodium Methoxide | Potentially high yielding |

Integration with Flow Chemistry and Automated Synthesis

The translation of novel synthetic pathways for this compound into continuous flow processes represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization. nih.gov The inherent benefits of precise control over reaction parameters such as temperature, pressure, and residence time could be particularly advantageous for optimizing the synthesis of this potentially sensitive molecule. nih.gov

Future work in this area would involve:

Designing and fabricating microreactors suitable for the specific reaction conditions.

Developing in-line purification and analysis techniques for real-time monitoring and quality control.

Integrating the flow synthesis of this compound with subsequent derivatization steps in a continuous, automated fashion.

Chemo- and Regioselective Functionalization Strategies

The molecular architecture of this compound offers several sites for selective functionalization. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The α-carbon can potentially be deprotonated to form a stabilized carbanion, enabling a range of C-C bond-forming reactions. The methoxy (B1213986) groups, while generally stable, could be targeted for cleavage under specific conditions to unmask a ketone functionality.

Future research should focus on systematically investigating the reactivity of these different functional groups to establish a toolbox of selective transformations. This would involve a detailed study of reaction conditions, catalysts, and protecting group strategies to achieve high levels of chemo- and regioselectivity.

Development of Chiral Variants and Stereocontrolled Synthesis

The synthesis of enantioenriched derivatives of this compound is a critical area for future investigation, particularly for its potential applications in medicinal chemistry and asymmetric catalysis. The development of stereocontrolled synthetic methods could be approached through several strategies:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions in the synthesis of the nitrile.

Chiral Auxiliaries: Utilizing chiral auxiliaries to direct the stereoselective functionalization of a prochiral precursor.

Enzymatic Resolutions: Exploring the use of enzymes to resolve a racemic mixture of this compound or its derivatives.

The successful development of such methods would provide access to valuable chiral building blocks for the synthesis of complex molecules.

Advanced Computational Modeling for Deeper Mechanistic Understanding

In conjunction with experimental studies, advanced computational modeling will be instrumental in gaining a deeper understanding of the reactivity and reaction mechanisms of this compound. Density Functional Theory (DFT) calculations can be employed to:

Elucidate the transition state structures and activation energies of key synthetic and functionalization reactions.

Predict the chemo-, regio-, and stereoselectivity of various transformations.

Model the electronic properties of the molecule to rationalize its observed reactivity.

These computational insights will be invaluable for guiding experimental design and accelerating the discovery of new reactions and applications for this compound.

Potential for Derivatization into Materials Science Precursors (excluding final material properties)

The unique combination of a nitrile and protected ketone functionality in this compound makes it an intriguing precursor for the synthesis of novel monomers and polymers. Future research could explore its derivatization into:

Functionalized Monomers: Transformation of the nitrile group into other functionalities, such as amines or carboxylic acids, to create monomers suitable for polymerization.

Crosslinking Agents: The ability to unmask the ketone functionality could be exploited in the design of novel crosslinking agents for polymer networks.

Precursors for Heterocyclic Synthesis: The nitrile and the latent ketone can be utilized in tandem to construct complex heterocyclic scaffolds that may serve as building blocks for advanced materials.

The focus of this research would be on the synthesis and characterization of these novel precursor molecules, paving the way for their future incorporation into new materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.